molecular formula C5H7ClN2 B1415260 2-Chloro-4,5-dimethyl-1H-imidazole CAS No. 1049126-78-4

2-Chloro-4,5-dimethyl-1H-imidazole

Cat. No. B1415260
CAS RN: 1049126-78-4
M. Wt: 130.57 g/mol
InChI Key: GLTFDLMWNUVVOJ-UHFFFAOYSA-N
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Description

“2-Chloro-4,5-dimethyl-1H-imidazole” is a type of imidazole compound . Imidazoles are an important class of heterocyclic compounds that are key components in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years. The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “this compound” involves an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The specific substitutions at the 2, 4, and 5 positions of the ring are a chlorine atom and two methyl groups .


Chemical Reactions Analysis

Imidazoles participate in a variety of chemical reactions. For instance, a NHC-copper-catalyzed isocyanide insertion into alcohol forms an N-arylformimidate intermediate, and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

2-Chloro-4,5-dimethyl-1H-imidazole (CDMI) derivatives have been explored in solvent-free synthesis pathways. Their spectroscopic characterization using IR, FT-Raman, and NMR techniques, combined with Density Functional Theory (DFT) calculations, reveals insights into their molecular structure and reactivity. For instance, the antimicrobial activity of these derivatives has been reported, specifically against various bacterial strains, showcasing their potential in biomedical applications (Thomas et al., 2018).

Novel Imidazole Derivatives

Research on novel imidazole derivatives, including CDMI, highlights their antibacterial properties. These derivatives exhibit significant activity against both gram-positive and gram-negative bacteria. Their interactions with proteins have been computationally investigated, suggesting potential inhibitory activity against specific enzymes (Smitha et al., 2018).

Reactivity and Stability Studies

CDMI derivatives have been synthesized and examined for their reactivity and stability using experimental and computational methods. These studies include molecular orbital theory, electrostatic potential analysis, and molecular dynamics simulations. Such research provides valuable insights into the reactive sites for electrophilic attack and the stability of these molecules in aqueous environments (Hossain et al., 2018).

Anticancer Activities

Some CDMI derivatives have shown promising results in anticancer activities. By testing against a range of human tumor cell lines, these compounds have demonstrated significant activity, especially against melanoma-type cell lines. This points to their potential in developing new anticancer therapeutics (Duran & Demirayak, 2012).

Acidity Constant Determination

The acidity constants of certain CDMI derivatives have been determined, revealing crucial information about their protonation behavior. This is significant for understanding their chemical properties and potential applications in various fields, including pharmaceuticals (Duran & Canbaz, 2013).

Corrosion Inhibition

CDMI derivatives have been studied for their role as corrosion inhibitors for carbon steel in acidic media. These studies include electrochemical impedance spectroscopy and computational analysis, indicating their effectiveness in protecting metal surfaces from corrosion (Duran et al., 2021).

Organic Precursor for ZnO Nano Particle Synthesis

CDMI derivatives have been utilized as organic precursors for the synthesis of zinc oxide nanoparticles. This application demonstrates their utility in nanotechnology and materials science (Padhy et al., 2010).

Safety and Hazards

While the specific safety and hazards information for “2-Chloro-4,5-dimethyl-1H-imidazole” was not found, imidazole compounds generally require careful handling. For instance, one should avoid breathing dust/fume/gas/mist/vapours/spray, and protective gloves/clothing/eye protection/face protection should be worn .

Future Directions

The future of imidazole research lies in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . The development of efficient multicomponent reactions for the synthesis of imidazoles under metal-free conditions is one such promising direction .

properties

IUPAC Name

2-chloro-4,5-dimethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-3-4(2)8-5(6)7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTFDLMWNUVVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049126-78-4
Record name 2-chloro-4,5-dimethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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